molecular formula C9H12N4O B1285825 4-(3-Aminopyridin-2-yl)piperazin-2-one CAS No. 926197-03-7

4-(3-Aminopyridin-2-yl)piperazin-2-one

Cat. No.: B1285825
CAS No.: 926197-03-7
M. Wt: 192.22 g/mol
InChI Key: CJXOFPWQCZWCNV-UHFFFAOYSA-N
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Description

4-(3-Aminopyridin-2-yl)piperazin-2-one is a chemical compound with the molecular formula C9H12N4O. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminopyridin-2-yl)piperazin-2-one can be achieved through several methods. One common approach involves the condensation of cyclohexanone with methyl bromoacetate, followed by N-deprotection, leading to spontaneous amide bond formation . Another method includes reacting cyclohexanone with glycine methyl ester and trimethylsilylcyanide to obtain an intermediate, which, after nitrile reduction to amine, spontaneously forms the lactam ring .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ automated systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminopyridin-2-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or other reduced forms.

Scientific Research Applications

4-(3-Aminopyridin-2-yl)piperazin-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of various chemical products and intermediates

Mechanism of Action

The mechanism of action of 4-(3-Aminopyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-(3-aminopyridin-2-yl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O/c10-7-2-1-3-12-9(7)13-5-4-11-8(14)6-13/h1-3H,4-6,10H2,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXOFPWQCZWCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C2=C(C=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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